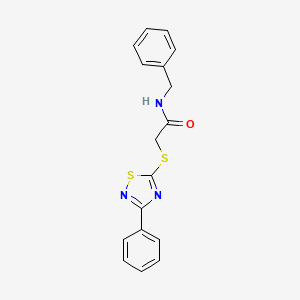![molecular formula C13H10Cl3N3O2 B2892043 4,5-dichloro-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one CAS No. 477855-41-7](/img/structure/B2892043.png)
4,5-dichloro-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of the pyridazinone family, recognized for its potential pharmaceutical applications. The presence of chlorine atoms and a methoxyiminoethyl group adds unique reactivity and functional versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Condensation Reaction: A starting material, such as 4,5-dichloro-2-hydrazinopyridazine, undergoes a condensation reaction with (2Z)-2-(4-chlorophenyl)-2-methoxyiminoacetonitrile.
Catalysis: Using catalysts like palladium or other transition metals enhances the reaction efficiency.
Solvents: Organic solvents such as dichloromethane or ethanol are typically used.
Industrial Production Methods:
Bulk Synthesis: Scaling up the above reaction in industrial reactors.
Purification: Recrystallization and chromatography techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions leading to various oxidative derivatives.
Reduction: Reduction can alter the nitro groups to amines.
Substitution: Chlorine atoms can be substituted by nucleophiles in substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Ammonia, various alkyl amines under basic conditions.
Major Products:
Oxidative Derivatives: Formation of oximes.
Reduction Products: Amines.
Substitution Products: Corresponding substituted pyridazinones.
Applications De Recherche Scientifique
Chemistry: Used as intermediates in organic synthesis. Biology: Investigated for their enzyme inhibition properties. Medicine: Industry: Used in agricultural chemistry for designing pesticides and herbicides.
Mécanisme D'action
Mechanism:
Binding Affinity: Binds to specific molecular targets, such as enzymes or receptors, inhibiting their function.
Pathways: Affects biochemical pathways like signal transduction or metabolic processes, leading to its biological effects.
Molecular Targets:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Interaction with cellular receptors to modulate biological responses.
Comparaison Avec Des Composés Similaires
4,5-Dichloro-2-[(2Z)-2-(4-bromophenyl)-2-methoxyiminoethyl]pyridazin-3-one.
4,5-Dichloro-2-[(2Z)-2-(4-fluorophenyl)-2-methoxyiminoethyl]pyridazin-3-one.
Uniqueness:
Chlorine Substitution: The specific positioning of chlorine atoms and the methoxyiminoethyl group provides unique chemical and biological properties.
Reactivity: Enhanced reactivity compared to its bromine and fluorine analogs, potentially leading to more potent biological activity.
So there you have it! This compound’s chemistry is as intricate as its name is long. Which part intrigued you the most?
Propriétés
IUPAC Name |
4,5-dichloro-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3N3O2/c1-21-18-11(8-2-4-9(14)5-3-8)7-19-13(20)12(16)10(15)6-17-19/h2-6H,7H2,1H3/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWJUKOGWPAVGH-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CN1C(=O)C(=C(C=N1)Cl)Cl)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(\CN1C(=O)C(=C(C=N1)Cl)Cl)/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,9-trimethyl-1,7-bis(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2891962.png)
![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-METHANESULFONYLBENZAMIDE HYDROCHLORIDE](/img/structure/B2891963.png)
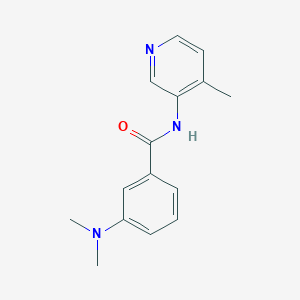
![(2,6-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2891965.png)
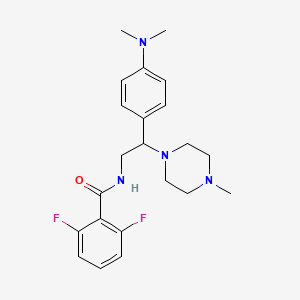

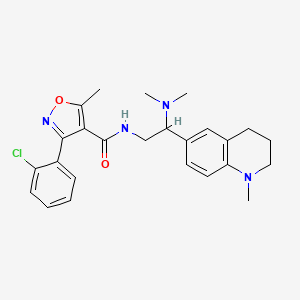
![N-[(1-hydroxycyclopentyl)methyl]naphthalene-2-sulfonamide](/img/structure/B2891973.png)
![3-(4-ethoxyphenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2891974.png)
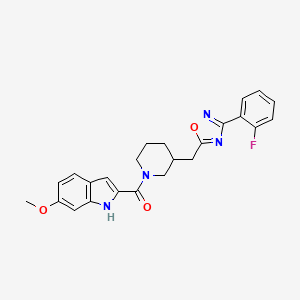
![1-(3-Chloro-4-methoxyphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2891981.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2891982.png)
